N-cyclohexyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-16-8-11-18(12-9-16)24-29-26(34-30-24)21-14-31(15-22(32)28-19-6-4-3-5-7-19)25-20(23(21)33)13-10-17(2)27-25/h8-14,19H,3-7,15H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQFPURZJCUGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core naphthyridine structure, followed by the introduction of the oxadiazole and acetamide groups. Common reagents used in these reactions include cyclohexylamine, methylphenyl oxadiazole, and various acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Biological Activities
The biological activities of N-cyclohexyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-y}acetamide stem largely from its structural components. Research indicates that derivatives containing oxadiazole and naphthyridine moieties exhibit a range of pharmacological effects:
Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, studies have reported that derivatives exhibit higher biological potency against cancer cell lines compared to standard treatments like 5-fluorouracil. Modifications in the chemical structure can enhance its anticancer properties significantly .
Antimicrobial Effects : The compound demonstrates antimicrobial activity against a spectrum of pathogens. Its structural features allow it to inhibit bacterial growth effectively .
Anti-inflammatory Properties : The compound is also noted for its anti-inflammatory effects. It potentially interacts with various enzymes such as carbonic anhydrases and histone deacetylases (HDAC), leading to altered cellular functions that mitigate inflammation .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in drug discovery:
- Antitumor Studies : A study synthesized a series of oxadiazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines including HCT116 and PC3. Some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Activity Evaluation : Research has shown that the compound exhibits effective antibacterial activity against both Gram-positive and Gram-negative bacteria. This opens avenues for its application in developing new antimicrobial agents .
- Inflammation Models : In vitro studies have indicated that the compound can reduce inflammatory markers in cellular models of inflammation, suggesting its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several synthesized derivatives, including:
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m): Replaces the oxadiazole with a triazole ring and incorporates a chlorophenyl group.
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) : Features a nitro group, which introduces strong electron-withdrawing effects, contrasting with the methyl group in the target compound. Nitro groups often reduce metabolic stability but improve target affinity in certain contexts .
Key Structural Differences
| Feature | Target Compound | Analogues (e.g., 6m, 6c) |
|---|---|---|
| Core Heterocycle | 1,8-Naphthyridine | Benzoxazine or triazole |
| Substituted Ring | 1,2,4-Oxadiazole | 1,2,3-Triazole |
| Key Substituent | 4-Methylphenyl | Chloro, Nitro, or Naphthyloxy |
| Side Chain | Cyclohexyl Acetamide | Phenyl or Nitrophenyl Acetamide |
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1670–1680 cm⁻¹) aligns with acetamide derivatives like 6a and 6b . However, the oxadiazole ring’s C–N and C–O vibrations (1287–1303 cm⁻¹) differ from triazole-based analogues, which show broader absorption due to N–H and aromatic C=C stretches .
- NMR Data : The 1,8-naphthyridine core would produce distinct aromatic proton signals (δ ~7.2–8.5 ppm) compared to benzoxazine or triazole derivatives. For example, compound 6b exhibits a nitro-group-associated downfield shift (δ 8.61 ppm), absent in the methyl-substituted target compound .
Research Findings and Methodological Insights
- Synthetic Routes : The target compound’s synthesis would parallel methods used for 1,2,4-oxadiazole derivatives, involving cycloaddition reactions (e.g., Huisgen 1,3-dipolar) or nucleophilic substitutions, as seen in benzoxazine-acetate syntheses .
- Virtual Screening : Tools like ChemGPS-NP and molecular fingerprinting (e.g., Tanimoto coefficients) highlight the target’s uniqueness: its 1,8-naphthyridine core places it in a distinct chemical space compared to triazole or benzoxazine derivatives, suggesting divergent biological targets .
- Biological Predictions : Agglomerative hierarchical clustering based on structural similarity might group this compound with kinase inhibitors or antimicrobial agents, but functional assays are critical to confirm .
Data Tables
Table 1: Comparative Spectral Data
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|
| Target Compound | ~1675 | ~1600 | 7.2–8.5 (naphthyridine H) |
| 6m | 1678 | 1606 | 8.36 (triazole H) |
| 6c | 1682 | 1587 | 8.61 (nitrophenyl H) |
Table 2: Substituent Effects on Bioactivity
Biological Activity
N-cyclohexyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide (CAS Number: 1030133-97-1) is a complex organic compound noted for its potential biological activities. This compound features a unique structural combination of naphthyridine and oxadiazole moieties, which have been associated with various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 457.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O3 |
| Molecular Weight | 457.5 g/mol |
| CAS Number | 1030133-97-1 |
Biological Activities
Research indicates that compounds with oxadiazole and naphthyridine structures exhibit a range of biological activities including:
1. Anticancer Activity
- Studies have shown that derivatives of oxadiazole possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating effective growth inhibition .
2. Anti-inflammatory Effects
- The naphthyridine component is known to modulate inflammatory responses. Compounds containing this moiety have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX .
3. Antimicrobial Activity
- The compound's structure suggests potential antibacterial properties. Research has highlighted the effectiveness of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound likely involves the interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It can also interact with various receptors modulating signaling pathways critical for cellular responses.
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical settings:
Study 1: Anticancer Efficacy
A study published in PubMed Central evaluated a series of oxadiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the oxadiazole ring significantly enhanced cytotoxicity .
Study 2: Anti-inflammatory Properties
Research conducted on naphthyridine derivatives showed promising results in reducing inflammation markers in animal models. The mechanism was attributed to the inhibition of NF-kB pathways .
Q & A
Q. What are the standard synthetic routes for preparing N-cyclohexyl-2-{...}acetamide, and how are intermediates characterized?
The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne intermediates, followed by purification via recrystallization (ethanol). Key steps include:
- Click chemistry : Copper-catalyzed cycloaddition in a t-BuOH–H₂O (3:1) solvent system .
- Characterization :
- IR spectroscopy : Peaks for –NH (3262–3302 cm⁻¹), C=O (1671–1682 cm⁻¹), and aromatic C=C (1587–1601 cm⁻¹) confirm functional groups.
- NMR : Distinct signals for –NCH₂CO– (δ ~5.38–5.48 ppm in ¹H NMR) and aromatic protons (δ ~7.20–8.61 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ calculated: 404.1359; observed: 404.1348) .
Q. How can researchers optimize reaction conditions for synthesizing this compound?
Use statistical design of experiments (DoE) to minimize trial-and-error approaches:
- Factorial design : Test variables like solvent ratios, catalyst loading (e.g., Cu(OAc)₂ at 10 mol%), and reaction time (6–8 hours) to identify optimal yields .
- Response surface methodology (RSM) : Model interactions between parameters (e.g., temperature, stirring rate) and output (yield/purity) .
Advanced Research Questions
Q. How can computational methods enhance the synthesis and reactivity analysis of this compound?
Integrate quantum chemical calculations and AI-driven simulations :
Q. What strategies resolve discrepancies in spectroscopic data during structural validation?
- Cross-validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Isotopic labeling : For ambiguous proton environments (e.g., overlapping aromatic signals), use deuterated solvents or ¹³C-labeled analogs .
Q. How can researchers design experiments to analyze the compound’s stability under varying conditions?
Q. What methodologies address low yields in multi-step syntheses involving 1,2,4-oxadiazole moieties?
- Flow chemistry : Improve efficiency by isolating reactive intermediates (e.g., oxadiazole rings) in continuous reactors .
- Membrane separation : Use nanofiltration to recover unreacted precursors and reduce waste .
Data Contradiction and Validation
Q. How should conflicting data on reaction regioselectivity be addressed?
Q. What experimental controls are critical for reproducibility in heterogeneous catalysis?
- Blank reactions : Exclude catalysts to identify non-catalytic pathways.
- Leaching tests : Filter catalysts mid-reaction to confirm homogeneity .
Methodological Tables
Q. Table 1. Key Spectroscopic Benchmarks for Structural Confirmation
| Technique | Diagnostic Peaks/Signals | Reference |
|---|---|---|
| IR | –NH (~3260–3300 cm⁻¹), C=O (~1670–1680 cm⁻¹) | |
| ¹H NMR (DMSO-d₆) | –NCH₂CO– (δ 5.38–5.48 ppm) | |
| ¹³C NMR | Carbonyl (δ ~165 ppm), aromatic (δ ~120–142 ppm) |
Q. Table 2. DOE Parameters for Reaction Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Catalyst loading | 5–15 mol% Cu(OAc)₂ | 10 mol% |
| Solvent ratio | t-BuOH:H₂O (2:1–4:1) | 3:1 |
| Reaction time | 4–10 hours | 6–8 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
